molecular formula C16H22BrNO5S B288393 Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

Katalognummer B288393
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: VEFLHQIJGITVDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate, also known as BEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and redox regulation.

Wirkmechanismus

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate binds to the active site of PDI and inhibits its enzymatic activity. PDI contains two active sites, a thioredoxin-like domain and a redox-active site. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate selectively binds to the redox-active site of PDI, leading to the accumulation of misfolded proteins and triggering the UPR pathway.
Biochemical and Physiological Effects:
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to induce cell death in cancer cells by activating the UPR pathway. It has also been shown to inhibit viral replication by disrupting the formation of viral disulfide bonds. In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-1β.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a potent and selective inhibitor of PDI and has been shown to be effective in several preclinical studies. However, it has some limitations for lab experiments. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a relatively large molecule, which may limit its cellular uptake and distribution. In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has a relatively short half-life, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate. One potential application is in the treatment of cancer. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to induce cell death in several types of cancer cells, including breast, lung, and prostate cancer cells. Further studies are needed to determine the efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate in animal models and clinical trials.
Another potential application is in the treatment of viral infections. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis C virus. Further studies are needed to determine the mechanism of action and efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate against viral infections.
In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has potential applications in the treatment of neurodegenerative disorders. PDI has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate in animal models and clinical trials.
Conclusion:
In conclusion, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a promising compound with potential therapeutic applications in cancer, viral infections, and neurodegenerative disorders. Its selective inhibition of PDI activity makes it a valuable tool for studying the role of PDI in cellular processes. Further studies are needed to determine its efficacy in animal models and clinical trials.

Synthesemethoden

The synthesis of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base. The reaction yields Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate as a white solid with a purity of over 95%. The synthesis of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is relatively simple and can be performed on a large scale.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. PDI is involved in the regulation of several cellular processes, including protein folding, oxidative stress, and apoptosis. Dysregulation of PDI has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections.
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to selectively inhibit PDI activity, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response that regulates protein folding and degradation. Activation of the UPR pathway can induce cell death in cancer cells and has been proposed as a potential therapeutic strategy.

Eigenschaften

Produktname

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

Molekularformel

C16H22BrNO5S

Molekulargewicht

420.3 g/mol

IUPAC-Name

ethyl 1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C16H22BrNO5S/c1-3-22-14-8-7-13(17)10-15(14)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3

InChI-Schlüssel

VEFLHQIJGITVDB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC(C2)C(=O)OCC

Kanonische SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC(C2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.